

# Maralixibat for Alagille Syndrome: A Cost-Effectiveness Analysis

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## Compound of Interest

Compound Name: Maralixibat

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A comprehensive review of the economic evaluation of **maralixibat**, a novel treatment for cholestatic pruritus in patients with Alagille syndrome, reveals a complex picture of clinical benefit versus high cost. This guide provides a detailed comparison with alternative treatments, supported by available data and methodologies for researchers, scientists, and drug development professionals.

**Maralixibat** (brand name Livmarli), an ileal bile acid transporter (IBAT) inhibitor, is the first medication specifically approved for the treatment of cholestatic pruritus in patients with Alagille syndrome (ALGS) aged one year and older.[1][2] ALGS is a rare genetic disorder characterized by abnormalities in the bile ducts, leading to cholestasis and severe, debilitating pruritus that significantly impacts quality of life.[3][4][5] Prior to **maralixibat**, treatment options were limited to off-label supportive care.[6][7]

## Comparative Cost-Effectiveness Analysis

The primary comparator for the cost-effectiveness of **maralixibat** is Best Supportive Care (BSC). BSC encompasses a range of off-label treatments aimed at managing symptoms, including ursodeoxycholic acid (UDCA), cholestyramine, rifampin, and various antihistamines.[8][9]

A thorough pharmacoeconomic evaluation conducted by the Canadian Agency for Drugs and Technologies in Health (CADTH) provides the most detailed publicly available analysis of **maralixibat**'s cost-effectiveness. The analysis was based on a Markov model from the perspective of a Canadian public health care payer over a lifetime horizon (94.65 years).[8][10]

Metric	Maralixibat + Best Supportive Care (BSC)	Best Supportive Care (BSC) Alone	Incremental Difference
Total Costs	\$11,406,823	\$327 (per 12 weeks)	\$11,406,596
Quality-Adjusted Life-Years (QALYs)	4.11 additional QALYs	-	4.11
Life-Years Gained	3.10 additional life-years	-	3.10
Incremental Cost-Effectiveness Ratio (ICER)	\$2,775,887 per QALY gained	-	-
Data sourced from the CADTH Pharmacoeconomic Review. <a href="#">[4]</a> <a href="#">[10]</a>			

The analysis concluded that at the submitted price, **maralixibat** is not considered cost-effective at a willingness-to-pay (WTP) threshold of \$50,000 per QALY gained.[\[3\]](#)[\[4\]](#) A price reduction of at least 96.5% would be required for **maralixibat** to be considered cost-effective at this threshold.[\[3\]](#)[\[10\]](#) It is important to note that CADTH identified significant uncertainty in the sponsor's economic model, suggesting the actual required price reduction could be even higher.[\[10\]](#)[\[11\]](#)

The annual cost of **maralixibat** treatment is substantial, ranging from approximately \$128,843 to \$1,951,404 per patient per year, depending on the patient's weight.[\[12\]](#)

## Experimental Protocols

### Clinical Efficacy: The ICONIC Trial

The clinical data supporting the efficacy of **maralixibat** primarily comes from the ICONIC trial, a Phase IIb, placebo-controlled, randomized withdrawal study.[\[3\]](#)[\[10\]](#)

Methodology:

- Participants: Pediatric patients with a diagnosis of ALGS and cholestatic pruritus.
- Design: The study included an open-label treatment period where all patients received **maralixibat**. This was followed by a randomized withdrawal period where patients were either continued on **maralixibat** or switched to a placebo.
- Primary Endpoints: The key outcomes measured were the change in serum bile acid (sBA) levels and the severity of pruritus, as assessed by the Itch Reported Outcome (ItchRO) tool. [\[10\]](#)
- Results: The trial demonstrated that **maralixibat** was associated with a statistically significant reduction in sBA levels and a clinically meaningful improvement in pruritus severity compared to placebo. [\[3\]](#)[\[10\]](#)

## Economic Evaluation Methodology

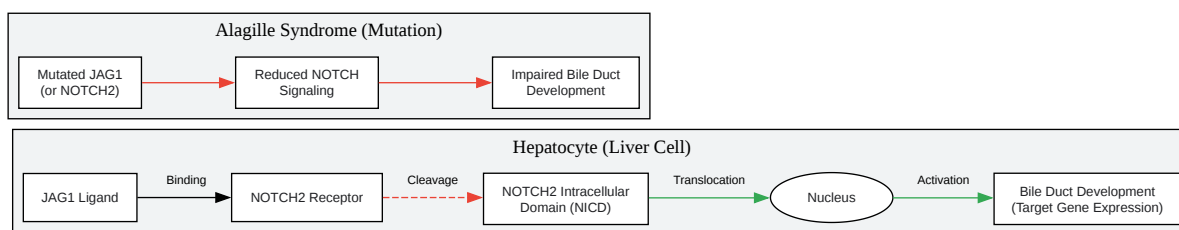
The cost-effectiveness analysis submitted by the manufacturer and reviewed by CADTH utilized a Markov model.

Methodology:

- Model Structure: A state-transition Markov model was used to simulate the progression of patients with Alagille syndrome over their lifetime.
- Health States: The model likely included health states such as "on treatment," "post-liver transplant," and "death."
- Data Sources: Clinical efficacy data was derived from the ICONIC trial. [\[10\]](#) Natural history data was obtained from the GALA clinical research database. [\[10\]](#) Utility values to calculate QALYs were likely sourced from literature or specific studies measuring health-related quality of life in this population. Costs were sourced from Canadian drug formularies and other healthcare databases. [\[10\]](#)
- Key Assumptions: A critical assumption in the sponsor's model was the relationship between the surrogate endpoint of serum bile acid (sBA) levels and clinical outcomes, specifically pruritus severity. CADTH noted this as a point of high uncertainty, as clinical experts indicated that sBA is not a primary metric for clinical decision-making. [\[4\]](#)[\[8\]](#)[\[10\]](#)

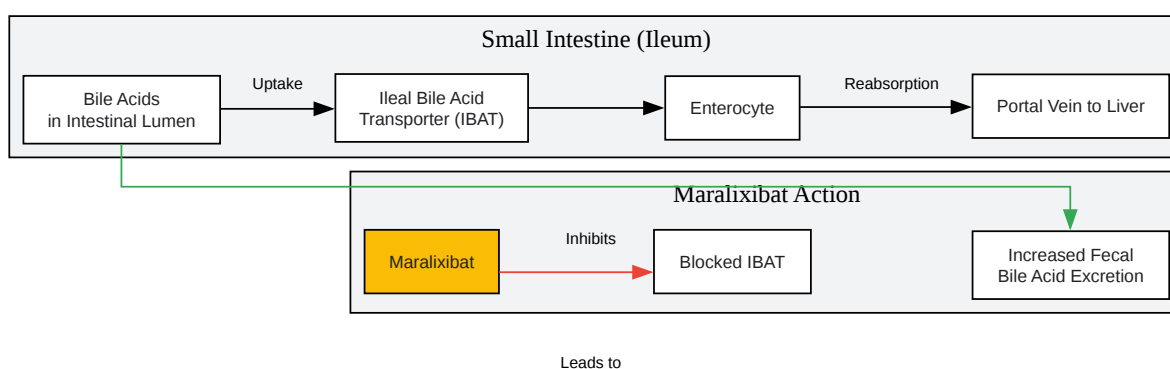
## Visualizing the Pathways and Processes

To better understand the context of **maralixibat**'s application, the following diagrams illustrate the underlying biological pathway, the mechanism of action, and the workflow of the cost-effectiveness analysis.



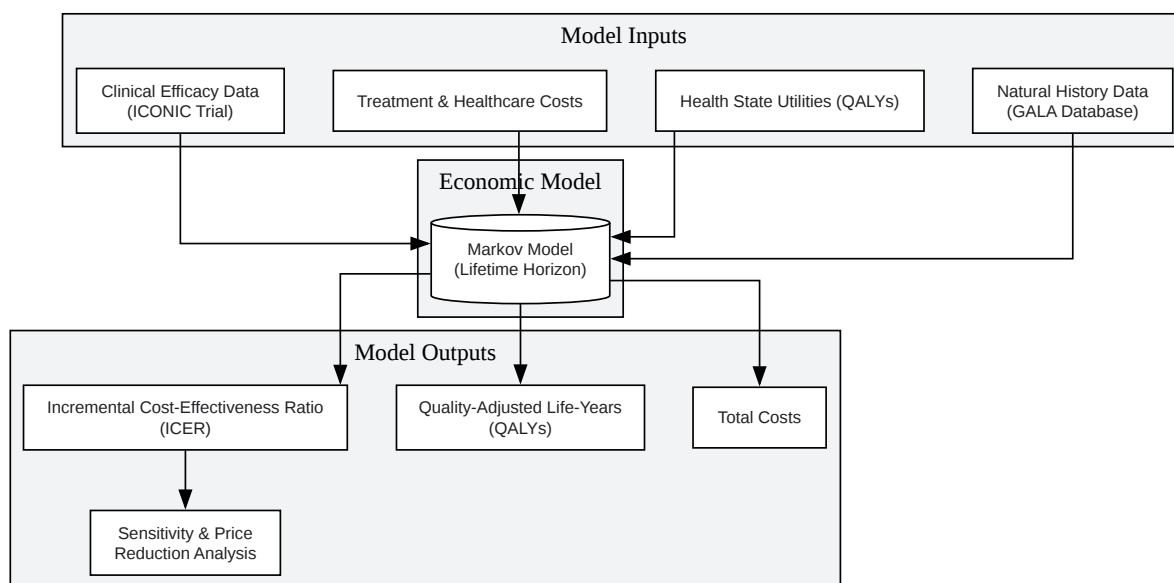
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### *Alagille Syndrome Signaling Pathway*



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### *Maralixibat Mechanism of Action*



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### Cost-Effectiveness Analysis Workflow

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